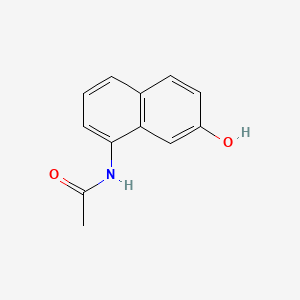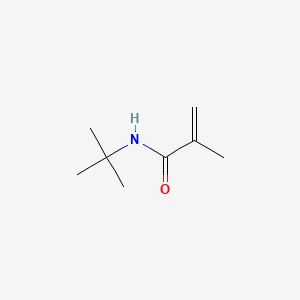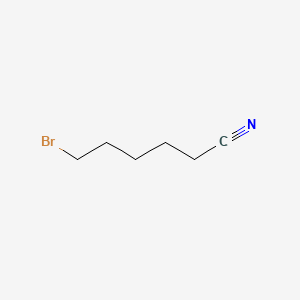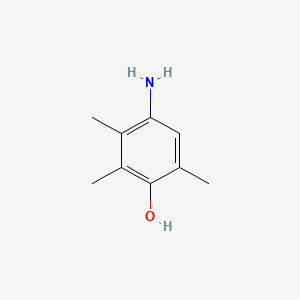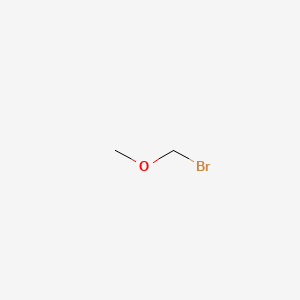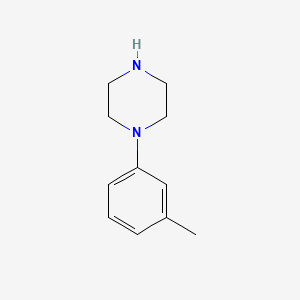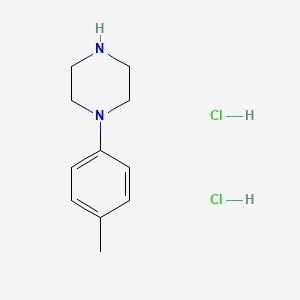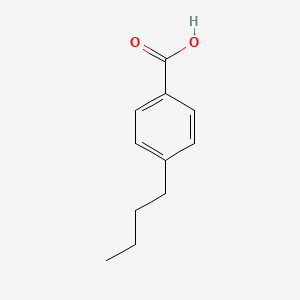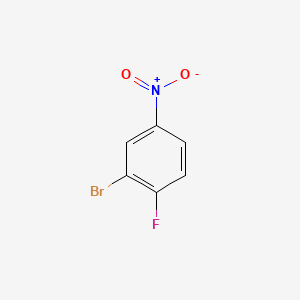
3-Bromo-4-fluoro-nitrobenzène
Vue d'ensemble
Description
3-Bromo-4-fluoronitrobenzene is an organic compound with the molecular formula C6H3BrFNO2. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and nitro groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Applications De Recherche Scientifique
3-Bromo-4-fluoronitrobenzene is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Mode of Action
It is known that nitrobenzenes can undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that nitrobenzenes can participate in various chemical reactions, including nucleophilic aromatic substitution . This reaction involves the replacement of a good leaving group (in this case, the bromine atom) by a nucleophile .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-fluoronitrobenzene. For instance, its solubility in water may affect its distribution in the body and its interaction with biological targets .
Analyse Biochimique
Biochemical Properties
2-Bromo-1-fluoro-4-nitrobenzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It acts as a reactant in the formation of N-fused tricyclic indoles, dimethyamine, and benzofuran . The compound interacts with various enzymes and proteins, facilitating the formation of these complex structures. The nature of these interactions often involves electrophilic aromatic substitution, where the nitro group enhances the reactivity of the benzene ring towards nucleophiles.
Cellular Effects
The effects of 2-Bromo-1-fluoro-4-nitrobenzene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to changes in gene expression related to stress response and detoxification pathways . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 2-Bromo-1-fluoro-4-nitrobenzene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the nitro group can participate in redox reactions, influencing the activity of redox-sensitive enzymes . The compound can also form covalent bonds with nucleophilic sites on proteins, altering their structure and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-fluoro-4-nitrobenzene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of reactive intermediates that can further interact with cellular components . Long-term exposure to 2-Bromo-1-fluoro-4-nitrobenzene can result in cumulative effects on cellular processes, including sustained oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-1-fluoro-4-nitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects. Studies have reported threshold effects, where a specific dosage level triggers significant changes in cellular processes . High doses of 2-Bromo-1-fluoro-4-nitrobenzene can cause adverse effects, such as tissue damage and organ toxicity, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
2-Bromo-1-fluoro-4-nitrobenzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into different metabolites. The compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical processes . These metabolic transformations can influence the overall metabolic flux and levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 2-Bromo-1-fluoro-4-nitrobenzene within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 2-Bromo-1-fluoro-4-nitrobenzene within tissues can also affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-Bromo-1-fluoro-4-nitrobenzene is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of 2-Bromo-1-fluoro-4-nitrobenzene within cells can determine its interactions with biomolecules and its overall biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-4-fluoronitrobenzene typically involves a multi-step synthesis process. One common method includes the following steps:
Bromination: The addition of a bromine atom to the benzene ring.
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
For example, the nitration of bromobenzene can be achieved using nitric acid and sulfuric acid, followed by bromination using bromine in the presence of a catalyst. Finally, fluorination can be carried out using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions .
Industrial Production Methods
Industrial production of 3-Bromo-4-fluoronitrobenzene involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-fluoronitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The nitro group makes the benzene ring more reactive towards nucleophiles, allowing for substitution reactions.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and catalysts like iron (Fe) or aluminum chloride (AlCl3) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Products with nucleophiles replacing the nitro group.
Reduction: Aniline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluoro-1-nitrobenzene: Similar structure but different positions of substituents.
4-Bromo-1-fluoro-2-nitrobenzene: Another isomer with different substituent positions.
Uniqueness
3-Bromo-4-fluoronitrobenzene is unique due to its specific arrangement of substituents, which influences its reactivity and applications. The combination of bromine, fluorine, and nitro groups provides distinct chemical properties that are valuable in various synthetic and research applications .
Propriétés
IUPAC Name |
2-bromo-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWMTDSAMOCUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220375 | |
| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-45-1 | |
| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-fluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
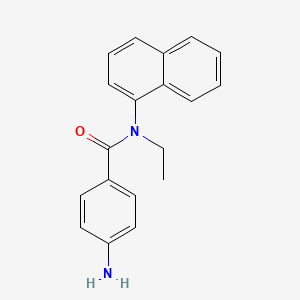
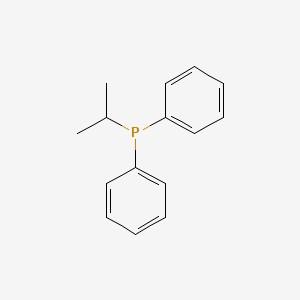
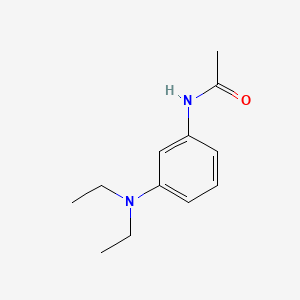
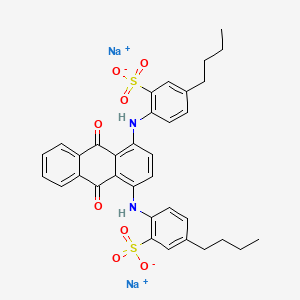
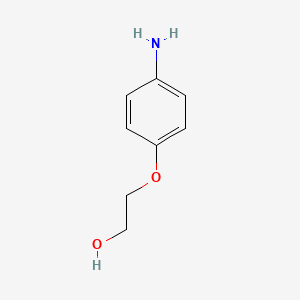
![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B1266041.png)
